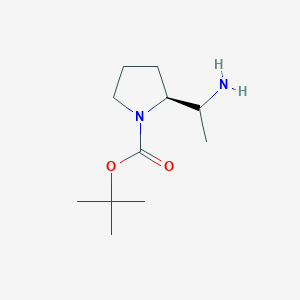

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate typically involves the reaction of (2S)-2-(1-aminoethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors can provide better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is commonly removed under acidic conditions to expose the pyrrolidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this reaction:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Boc deprotection | TFA/DCM (1:1), 2 hours | Yields free pyrrolidine derivative |

This step is critical for subsequent functionalization, such as peptide coupling or alkylation. The reaction proceeds quantitatively at room temperature, with no reported side reactions .

Amide Bond Formation via Peptide Coupling

The primary amine on the aminoethyl sidechain participates in amide bond formation with carboxylic acids. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are frequently used as coupling agents:

| Reaction | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Boronic ester coupling | HATU, DIPEA, DCM, 0°C, 1 hour | Forms boronic acid-peptide conjugates |

Alkylation and Functional Group Modifications

The pyrrolidine nitrogen and aminoethyl group can undergo alkylation or acylation to introduce diverse substituents.

| Reaction | Reagents | Application | Reference |

|---|---|---|---|

| Sulfonamide formation | 4-Bromobenzenesulfonyl chloride | Generates sulfonamide derivatives |

Such reactions are instrumental in creating analogs for structure-activity relationship (SAR) studies. The steric hindrance from the tert-butyl group often directs regioselectivity .

Racemization Considerations

During peptide coupling, oxazolone intermediate formation can lead to racemization. Key mitigation strategies include:

| Factor | Optimal Condition | Impact on Racemization | Reference |

|---|---|---|---|

| Activation time | ≤3 minutes at 0°C | Reduces epimerization by 50% | |

| Temperature control | 0°C | Minimizes oxazolone stability |

For instance, coupling reactions performed at 0°C for 1 hour resulted in an epimeric ratio (er) of 85:15, whereas room-temperature reactions degraded this to 70:30 .

Hydrogenation and Reduction

While direct data on hydrogenation of this compound is limited, analogous pyrrolidine derivatives undergo catalytic hydrogenation to saturate double bonds or reduce nitro groups. Typical conditions involve palladium on carbon (Pd/C) under hydrogen gas .

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a chiral building block, which is crucial for developing drugs with specific stereochemical properties.

Potential Biological Activities

Research indicates that this compound may interact with various biological targets, including:

- Enzymes and receptors : Preliminary studies suggest that it may exhibit binding affinity towards enzymes involved in metabolic processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation of these interactions.

- Inhibitory effects : It has been noted that derivatives of this compound can act as potent inhibitors for specific targets, such as IKKβ, which is involved in inflammatory responses .

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Mecanismo De Acción

The mechanism of action of tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl (2S)-2-(1-aminoethyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring, which can affect its reactivity and biological activity.

tert-Butyl (2S)-2-(1-aminoethyl)morpholine-1-carboxylate: The presence of a morpholine ring introduces additional oxygen atoms, which can influence the compound’s solubility and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Actividad Biológica

tert-Butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate, with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of approximately 214.31 g/mol, is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an aminoethyl side chain, and a carboxylate functionality, which may influence its interactions with biological targets.

The compound can be synthesized through various methods, typically involving the reaction of pyrrolidine derivatives with amino acids or their derivatives. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The pyrrolidine ring contributes to the compound's structural stability and binding affinity.

Enzyme Interaction

Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways. For example, it could serve as a substrate or inhibitor for certain enzymes, impacting their catalytic functions.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Doxorubicin |

| HCT-116 (Colon) | 0.78 | Combretastatin-A4 |

| U-937 (Leukemia) | 5.13 | Prodigiosin |

These results indicate that the compound may induce apoptosis in cancer cells, possibly through the activation of caspase pathways, as observed in flow cytometry assays.

Neuroprotective Effects

Beyond anticancer activity, there is ongoing research into the neuroprotective effects of this compound. Its structural features may allow it to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease. Studies are exploring its potential to modulate neurotransmitter systems and protect against neurodegeneration.

Case Studies

A recent case study highlighted the synthesis and biological evaluation of this compound analogs. The study reported enhanced biological activity in derivatives modified at specific positions of the pyrrolidine ring. The findings suggested that subtle changes in molecular structure could lead to significant improvements in potency against cancer cell lines.

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(1-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRLYNKEEJOIGJ-GKAPJAKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1CCCN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.